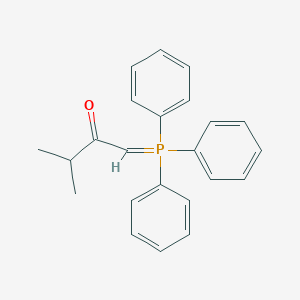
2-Butanone, 3-methyl-1-(triphenylphosphoranylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 3-methyl-1-(triphenylphosphoranylidene)-, also known as Methyl Vinyl Ketone (MVK), is a colorless liquid with a pungent odor. It is an organic compound that is widely used in the chemical industry for the production of resins, coatings, and other chemicals. The compound is highly reactive and has been the focus of extensive scientific research due to its unique properties.
Mecanismo De Acción
MVK acts as an electrophile and can undergo addition reactions with nucleophiles, such as water, alcohols, and amines. The compound can also undergo polymerization and oxidation reactions. The reactivity of MVK makes it a valuable tool in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
MVK is toxic and can cause irritation to the skin, eyes, and respiratory tract. The compound is also a potent mutagen and carcinogen and can cause DNA damage. Therefore, it is important to handle MVK with care and use appropriate safety measures in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MVK is a valuable chemical reagent that can be used in a wide range of organic synthesis reactions. However, the compound is highly reactive and requires careful handling to avoid explosion. MVK is also toxic and can cause health hazards if not handled properly. Therefore, it is important to use appropriate safety measures when working with MVK in the laboratory.
Direcciones Futuras
There are several future directions for the research on MVK. One area of interest is the development of new synthetic methods for the production of MVK and its derivatives. Another area of interest is the study of the biological activity of MVK and its potential use in the development of new drugs. Additionally, the use of MVK in the production of new materials, such as polymers and coatings, is an area of active research. Overall, the unique properties of MVK make it a valuable tool in the field of organic synthesis and a subject of ongoing scientific research.
Métodos De Síntesis
The synthesis of MVK involves the reaction of acetone with acetylene in the presence of a catalyst. The reaction is exothermic and requires careful handling to avoid explosion. The yield of MVK depends on the reaction conditions, such as temperature, pressure, and catalyst used.
Aplicaciones Científicas De Investigación
MVK has been extensively studied for its application in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. The compound is a versatile building block that can be used to synthesize a wide range of compounds with different properties. MVK is also used as a solvent and a reagent in various chemical reactions.
Propiedades
Número CAS |
19753-67-4 |
|---|---|
Nombre del producto |
2-Butanone, 3-methyl-1-(triphenylphosphoranylidene)- |
Fórmula molecular |
C23H23OP |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
3-methyl-1-(triphenyl-λ5-phosphanylidene)butan-2-one |
InChI |
InChI=1S/C23H23OP/c1-19(2)23(24)18-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3 |
Clave InChI |
BNMPDHMKOXPYAY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
(3-Methyl-2-oxobutylidene)triphenylphosphorane; Isobutyrylmethylenetriphenylphosphorane; 3-Methyl-1-(triphenylphosphoranylidene)-2-butanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



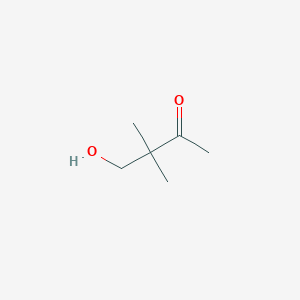
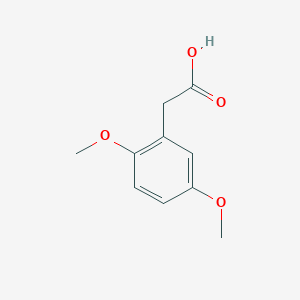
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)
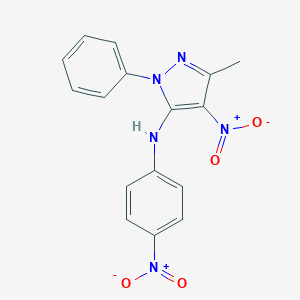
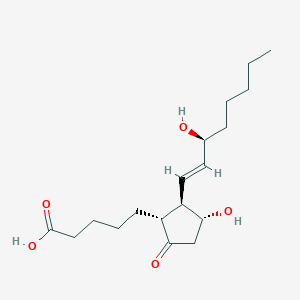
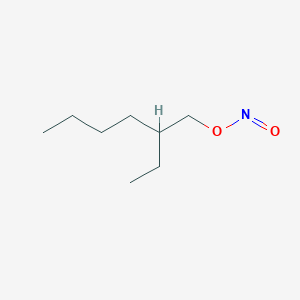
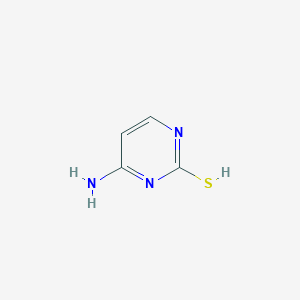
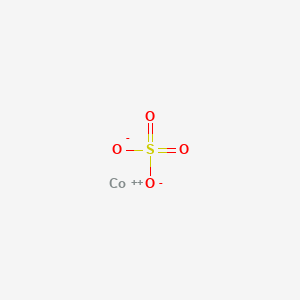
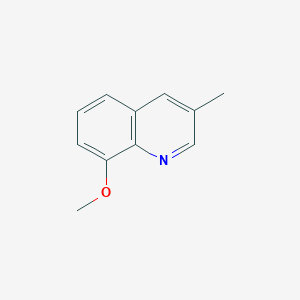
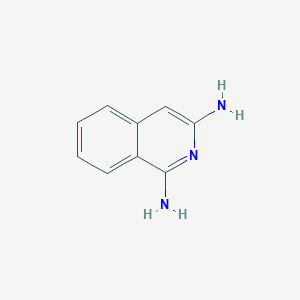
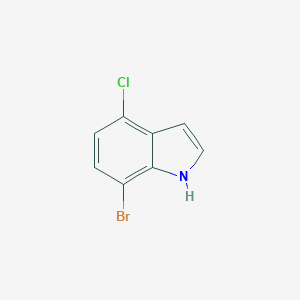
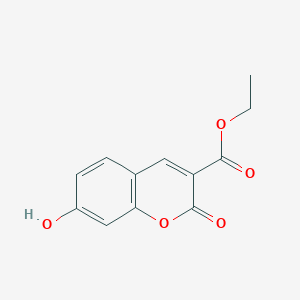
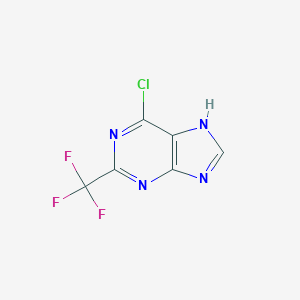
![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)